

Application Notes and Protocols for OD36 Administration in In Vivo Mouse Studies

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Compound of Interest

Compound Name: OD36

Cat. No.: B609712

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge on the administration and dosage of **OD36** for in vivo mouse studies. The information is intended to guide researchers in designing and executing preclinical studies involving this dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase-2 (ALK2).

Introduction

OD36 is a potent small molecule inhibitor of RIPK2 and ALK2, with an IC₅₀ of 5.3 nM for RIPK2. Its ability to modulate inflammatory signaling pathways makes it a compound of interest for various therapeutic areas. This document outlines the established protocols for its use in murine models, summarizes the available quantitative data, and provides visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The primary source of in vivo data for **OD36** comes from a study on a muramyl dipeptide (MDP)-induced peritonitis mouse model. The key quantitative findings from this study are summarized in the table below.

Parameter	Details	Reference
Animal Model	C57BL/6 mice	[1]
Disease Model	MDP-induced acute peritonitis	[1]
Dosage	6.25 mg/kg	[1]
Administration Route	Intraperitoneal (i.p.) injection	[1]
Treatment Schedule	Single dose administered 30 minutes prior to MDP challenge	[1]
Observed Effects	- Inhibition of inflammatory cell recruitment to the peritoneum (neutrophils and lymphocytes)- Decreased expression of RIPK2-specific genes- Reduced expression of inflammatory cytokine and chemokine genes	[1]

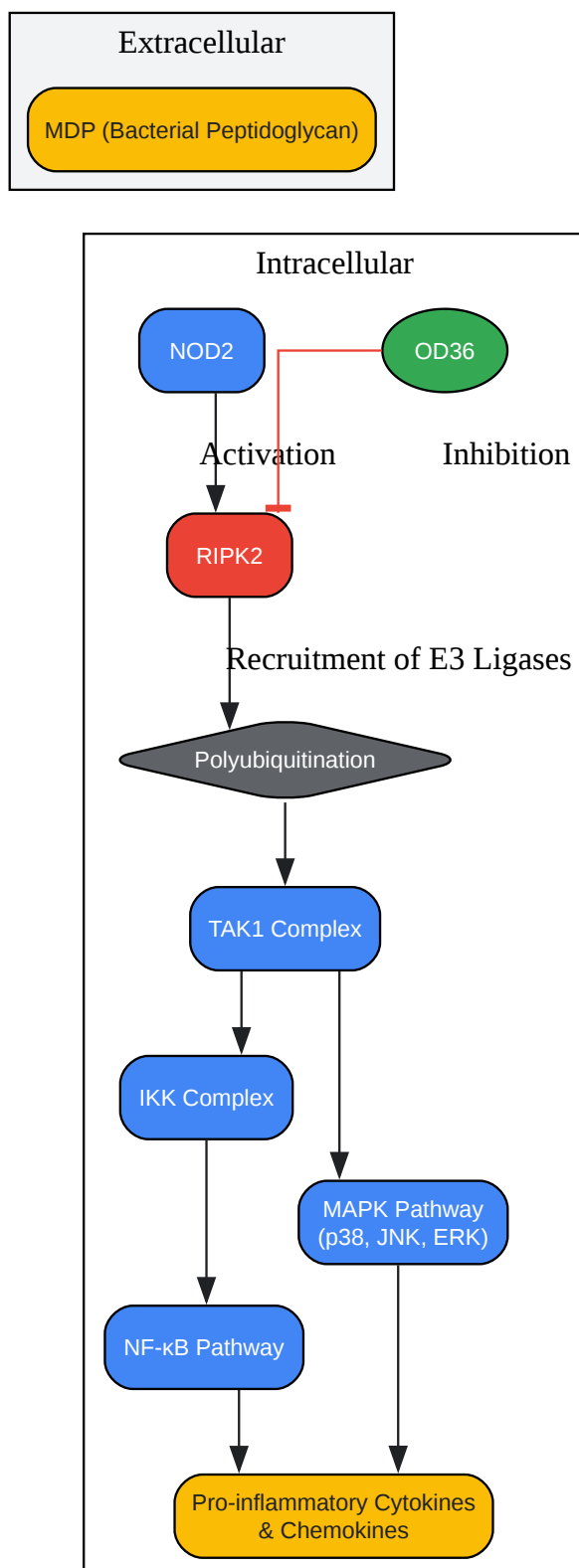
Note: Currently, there is no publicly available information on the use of **OD36** in other in vivo mouse models, alternative administration routes, or its pharmacokinetic profile in mice.

Signaling Pathways

OD36 exerts its effects by inhibiting two key signaling kinases: RIPK2 and ALK2.

RIPK2 Signaling Pathway

RIPK2 is a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein (NOD) 1 and NOD2 receptors. These intracellular sensors recognize bacterial peptidoglycans, such as MDP, and trigger an inflammatory response. Upon activation, RIPK2 is polyubiquitinated, leading to the activation of the NF- κ B and MAPK signaling pathways, which in turn drive the expression of pro-inflammatory cytokines and chemokines. **OD36** inhibits the kinase activity of RIPK2, thereby blocking these downstream inflammatory responses.

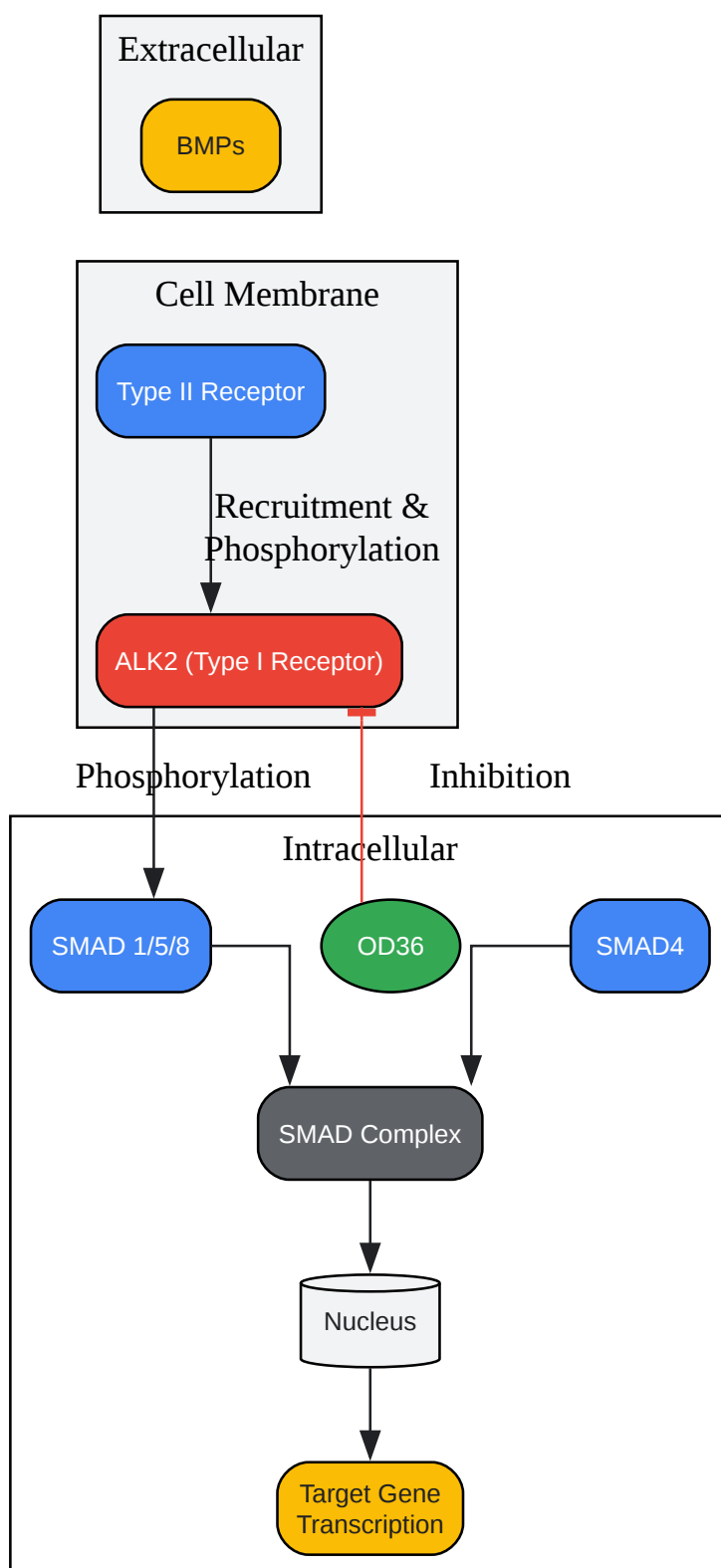


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RIPK2 Signaling Pathway and **OD36** Inhibition.

ALK2 Signaling Pathway

OD36 also inhibits ALK2, a type I receptor for bone morphogenetic proteins (BMPs). ALK2 plays a role in various cellular processes, including osteogenesis. The consequences of ALK2 inhibition by **OD36** in the context of inflammation are less well-characterized.



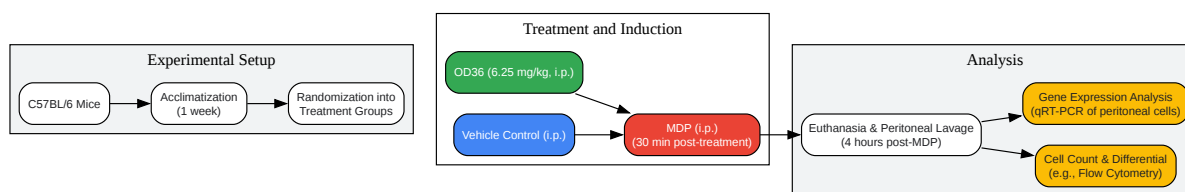
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ALK2 Signaling Pathway and **OD36** Inhibition.

Experimental Protocols

The following is a detailed protocol for an MDP-induced peritonitis study in mice, based on the available literature.

Experimental Workflow: MDP-Induced Peritonitis Model



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References

- 1. medchemexpress.com [medchemexpress.com]
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